molecular formula C18H24ClN3 B13810761 trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline CAS No. 21373-60-4

trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline

Cat. No.: B13810761
CAS No.: 21373-60-4
M. Wt: 317.9 g/mol
InChI Key: RGILJHRZERHZFJ-VOTSOKGWSA-N
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Description

trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chloro and amino substituents. Common reagents used in the synthesis include chlorinating agents, amines, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline include other quinoline derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and selectivity. Some examples of similar compounds are:

  • 7-Chloro-4-aminoquinoline
  • 7,8-Dichloro-4-aminoquinoline
  • 4-Hydroxyquinoline The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

21373-60-4

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

IUPAC Name

(E)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpent-2-ene-1,4-diamine

InChI

InChI=1S/C18H24ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h6-11,13-14H,4-5,12H2,1-3H3,(H,20,21)/b7-6+

InChI Key

RGILJHRZERHZFJ-VOTSOKGWSA-N

Isomeric SMILES

CCN(CC)C/C=C/C(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CCN(CC)CC=CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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